![molecular formula C12H13NO B14231625 1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole CAS No. 411236-77-6](/img/structure/B14231625.png)
1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole is a complex organic compound characterized by its unique structure, which includes a pyranoindole core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of indole derivatives and cyclic ethers, followed by cyclization reactions to form the pyranoindole core .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scalability and cost-effectiveness.
化学反応の分析
Types of Reactions: 1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .
科学的研究の応用
1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling .
類似化合物との比較
- 1-Methyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid
- 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid
Comparison: Compared to these similar compounds, 1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole is unique due to its pyranoindole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
特性
CAS番号 |
411236-77-6 |
|---|---|
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC名 |
1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole |
InChI |
InChI=1S/C12H13NO/c1-8-12-10(6-7-14-8)9-4-2-3-5-11(9)13-12/h2-5,8,13H,6-7H2,1H3 |
InChIキー |
DGLOKROTZJLWTR-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(CCO1)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


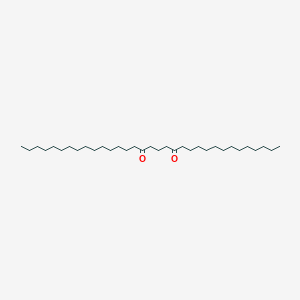

![1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14231549.png)
![N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride](/img/structure/B14231558.png)
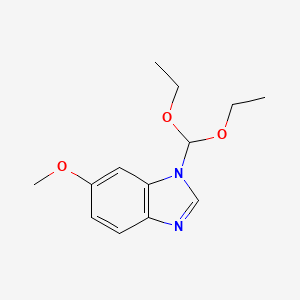
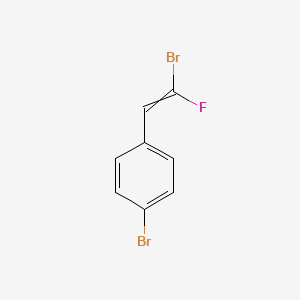
![1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]-](/img/structure/B14231573.png)
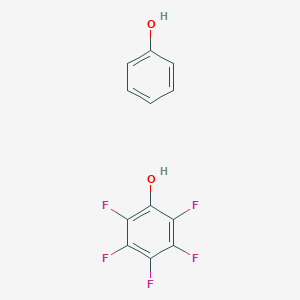
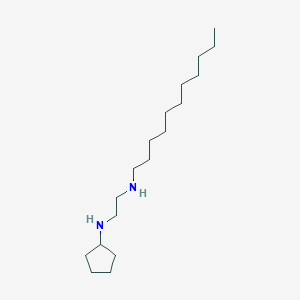
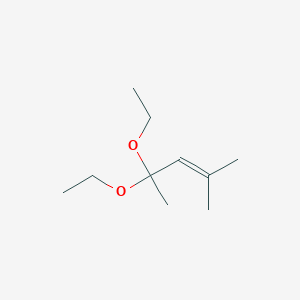
![Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate](/img/structure/B14231604.png)



